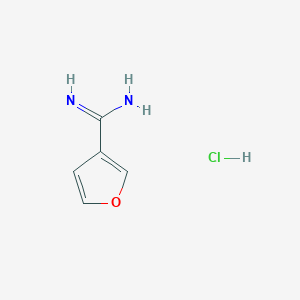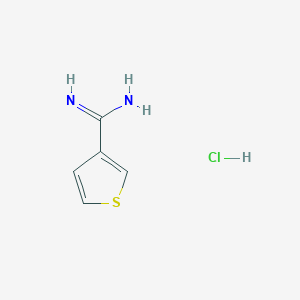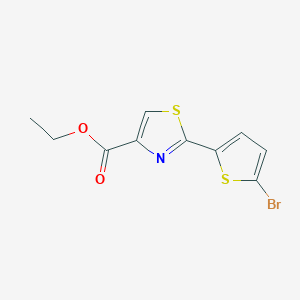
Perfluoroheptanamide
Overview
Description
Perfluoroheptanamide (PFH) is a unique fluorinated organic compound with a wide range of scientific applications. PFH has been studied extensively in the past decades due to its unique properties, such as its low vapor pressure, low surface tension, and high thermal stability. PFH has been used in various fields, including analytical chemistry, organic synthesis, and material science. Additionally, its unique properties have enabled PFH to be used in a variety of scientific research applications.
Scientific Research Applications
Environmental Degradation and Fate :
- Polyfluoroalkyl chemicals containing perfluoroalkyl moieties like PFHpA are potential precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which have toxic profiles and persist in the environment. The microbial degradation of these compounds, including PFHpA, has been studied to understand their environmental fate and effects (Liu & Avendaño, 2013).
Distribution in the Environment :
- Research has focused on the distribution of PFHpA in various environments. For instance, a study highlighted its presence in surface water samples in the Atlantic Ocean, indicating its widespread distribution due to ocean currents and its persistence in aquatic environments (Ahrens et al., 2009).
Contamination and Impact Assessment :
- Studies have assessed the contamination of surface and well water by PFHpA due to activities like the application of wastewater treatment plant biosolids. This research is crucial for understanding the environmental and health impacts of PFHpA and other perfluorinated chemicals (Lindstrom et al., 2011).
Biological Monitoring and Health Implications :
- PFHpA has been monitored in human biological samples, such as blood and breast milk. This is important for assessing human exposure to PFHpA and its potential health implications. Studies have detected PFHpA in different populations, indicating widespread exposure (Kärrman et al., 2005).
Analytical Method Development :
- Research has also focused on developing analytical methods for the determination of PFHpA and other perfluorinated compounds in environmental and biological samples. These methods are essential for accurately quantifying and monitoring these substances (Arvaniti et al., 2014).
Interaction with Biological Systems :
- Studies have examined how PFHpA and similar compounds interact with biological systems, such as lipid monolayers, which are important for understanding the bioaccumulation and toxicological effects of PFHpA (Ghosh, Roy, & Mondal, 2022).
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F13NO/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJYTRJJHRJAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13C(O)NH2, C7H2F13NO | |
| Record name | Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377827 | |
| Record name | Perfluoroheptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecafluoroheptanamide | |
CAS RN |
2358-22-7 | |
| Record name | Perfluoroheptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine](/img/structure/B1303473.png)


![Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1303484.png)



![2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid](/img/structure/B1303488.png)



![2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile](/img/structure/B1303493.png)

